molecular formula C14H10ClN3O2S B11480164 N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide

Cat. No.: B11480164
M. Wt: 319.8 g/mol
InChI Key: CLGKGPJNEVUBMN-UHFFFAOYSA-N
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Description

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring

Preparation Methods

The synthesis of N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction. The obtained derivatives are then oxidized using copper(II) chloride, which removes two hydrogen atoms, leading to cyclization and the formation of the desired thiadiazolo[2,3-a]pyridine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include copper(II) chloride for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the thiadiazole and pyridine rings, which confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C14H10ClN3O2S

Molecular Weight

319.8 g/mol

IUPAC Name

N-(6-chloro-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-4-methoxybenzamide

InChI

InChI=1S/C14H10ClN3O2S/c1-20-11-5-2-9(3-6-11)13(19)17-14-16-12-7-4-10(15)8-18(12)21-14/h2-8H,1H3

InChI Key

CLGKGPJNEVUBMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N=C3C=CC(=CN3S2)Cl

Origin of Product

United States

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